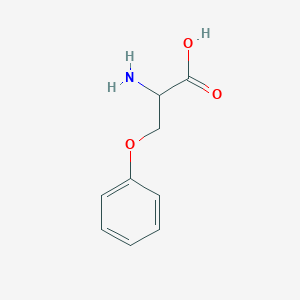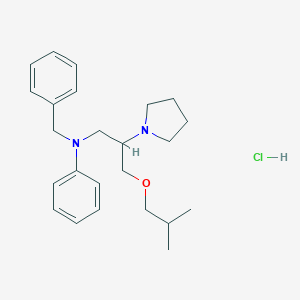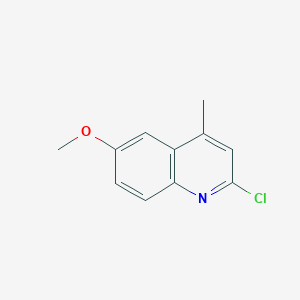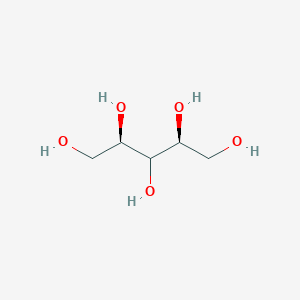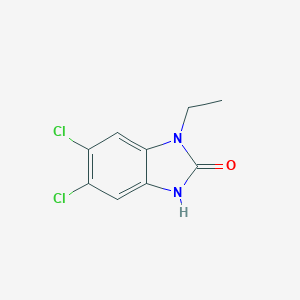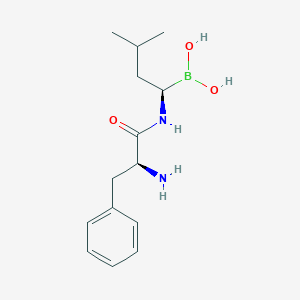
((R)-1-((S)-2-Amino-3-phénylpropanamido)-3-méthylbutyl)acide boronique
Vue d'ensemble
Description
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific domains, including chemistry, biology, and medicine. Its unique structure, which includes both an amino acid and a boronic acid moiety, makes it a versatile molecule for various chemical reactions and biological interactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent for cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid moiety can interact with the active site of proteases, inhibiting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is explored for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit proteasomes, which are involved in the degradation of proteins within cells .
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes, including polymer synthesis and catalysis.
Mécanisme D'action
Target of Action
Phe-boroLeu, also known as (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, is a boronic acid derivative. Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis . They can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF) . The primary targets of Phe-boroLeu are likely to be proteins that can incorporate pBoF at distinct positions, providing distinct chemical environments where the boronic acid could accelerate certain reactions .
Mode of Action
The mode of action of Phe-boroLeu involves its interaction with its protein targets. The boronic acid moiety in Phe-boroLeu can act as an efficient surrogate of hydroxide upon activation via fluoride complexation . This allows Phe-boroLeu to display various reactivity profiles via C–B bond cleavage . The boronic acid moiety can accelerate the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime .
Biochemical Pathways
Boronic acids have found myriad applications in modern organic synthesis as they can be readily converted to various functionalities . They play a major synthetic role as carbon nucleophiles , suggesting that Phe-boroLeu could potentially affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
Boronic acids are known for their bench stability, low toxicity, and operational simplicity , which could potentially influence the bioavailability of Phe-boroLeu.
Result of Action
The result of Phe-boroLeu’s action is the acceleration of certain reactions. For instance, it can catalyze the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime . This reaction is enantioselective, meaning it discriminates between the substrate’s enantiomers .
Action Environment
The action of Phe-boroLeu is influenced by the chemical environment. For instance, the presence of a suitable Lewis base is required to activate boronic acids toward C–B bond cleavage . Furthermore, the protein environment leads to the preferential conversion of one enantiomer , suggesting that the protein context in which Phe-boroLeu is incorporated can influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Phe-boroLeu plays a significant role in biochemical reactions. It is known to interact with enzymes and proteins, particularly in the context of proteasome inhibition . The boronic acid moiety of Phe-boroLeu can form reversible covalent bonds, which can be exploited for the creation of stimuli-responsive constructs .
Cellular Effects
The effects of Phe-boroLeu on cells are primarily related to its role as a proteasome inhibitor. By inhibiting the proteasome, Phe-boroLeu can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phe-boroLeu exerts its effects through binding interactions with biomolecules and inhibition of enzymes. As a component of Bortezomib, it is known to bind to the proteasome and inhibit its function .
Dosage Effects in Animal Models
The effects of Phe-boroLeu at different dosages in animal models have not been extensively studied. As a component of Bortezomib, it is known to have therapeutic effects at certain dosages, with potential toxic effects at high doses .
Metabolic Pathways
Phe-boroLeu is involved in metabolic pathways related to proteasome inhibition. It interacts with enzymes and cofactors within these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the coupling of an amino acid derivative with a boronic acid. One common method is the use of acid-amine coupling reactions, where the carboxylic acid group of the amino acid reacts with an amine to form an amide bond . This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amide group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.
Talabostat: A boronic acid derivative studied for its potential as an anticancer agent.
Uniqueness
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is unique due to its specific structure, which combines an amino acid with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648920 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-96-0 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in how Phe-boroLeu affects 20S and 26S proteasomes?
A2: While Phe-boroLeu inhibits both 20S and 26S proteasomes, studies using radiolabeled phenacetyl-Leu-Leu-boroLeu showed preferential binding to 20S proteasomes in cultured cells. [] This suggests that while both forms of the proteasome are inhibited, there might be differences in the binding kinetics or accessibility of the inhibitor to the active sites, leading to a higher concentration of the inhibitor associated with the 20S proteasome. Further research is needed to fully elucidate these differences in inhibition characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



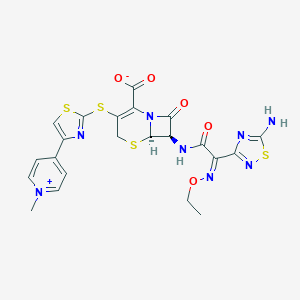

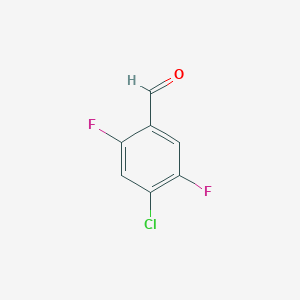
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
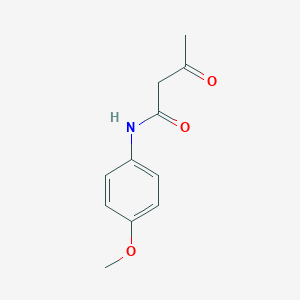
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
